molecular formula C24H21N3O5 B12018170 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 594852-91-2

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12018170
CAS No.: 594852-91-2
M. Wt: 431.4 g/mol
InChI Key: BSYPMPRKIORHOP-MFKUBSTISA-N
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Description

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazone linkage and a methoxybenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of p-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to produce the hydrazone derivative. This intermediate is further reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit certain enzymatic activities. Additionally, the methoxybenzoate group can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is unique due to its specific hydrazone linkage and methoxybenzoate group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with cellular membranes sets it apart from other similar compounds .

Properties

CAS No.

594852-91-2

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21N3O5/c1-16-3-9-19(10-4-16)26-22(28)23(29)27-25-15-17-5-11-21(12-6-17)32-24(30)18-7-13-20(31-2)14-8-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

BSYPMPRKIORHOP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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